molecular formula C14H12O2 B1664615 4-Methoxybenzophenone CAS No. 611-94-9

4-Methoxybenzophenone

Cat. No. B1664615
Key on ui cas rn: 611-94-9
M. Wt: 212.24 g/mol
InChI Key: SWFHGTMLYIBPPA-UHFFFAOYSA-N
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Patent
US07939613B2

Procedure details

A suspension of p-methoxybenzophenone (1.06 g, 5.0 mmol), 1.34 equiv of TiCl3/AlCl3 (5.81 g, 6.7 mmol), and 25 equiv of Zn dust (8.01 g, 122.0 mmol) in 100 ml of dry THF was refluxed for 20 h. The reaction mixture was cooled to room temperature and filtered. The filtrates were evaporated and the crude product was purified by a silica gel column using hexane as eluent. 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene (TPE-OMe) was isolated in 91% yield.
Quantity
1.06 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3 AlCl3
Quantity
5.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.01 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1>C1COCC1.[Zn]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Name
TiCl3 AlCl3
Quantity
5.81 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.01 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by a silica gel column

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=C(C1=CC=CC=C1)C1=CC=C(C=C1)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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